molecular formula C12H12FN5 B2859773 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole CAS No. 890092-63-4

5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole

Cat. No. B2859773
M. Wt: 245.261
InChI Key: WJDCXLPMPLOACT-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole” is a complex organic molecule that contains several functional groups. It has an indole ring which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structure is substituted at the 5-position with a fluorine atom and at the 2-position with a methyl group. Additionally, it has a tetrazole ring attached to the 3-position of the indole via an ethyl linker. Tetrazole rings are known for their bioisosteric similarity to carboxylic acid groups, which allows them to participate in similar hydrogen bonding interactions in biological systems .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by functionalization at the appropriate positions. The tetrazole ring could potentially be introduced via a nucleophilic substitution reaction involving an azide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and tetrazole rings, along with the fluorine and methyl substituents. The exact three-dimensional structure would depend on the specific conformations adopted by these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The tetrazole ring is also stable but can participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potentially through the synthesis of analogs with different substituents. This could help to optimize its activity and selectivity for its biological target .

properties

IUPAC Name

5-fluoro-2-methyl-3-[2-(tetrazol-1-yl)ethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5/c1-8-10(4-5-18-7-14-16-17-18)11-6-9(13)2-3-12(11)15-8/h2-3,6-7,15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDCXLPMPLOACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole

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